molecular formula C12H11F2N3O2 B2474315 4-[(2,4-difluoroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 240799-65-9

4-[(2,4-difluoroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2474315
CAS No.: 240799-65-9
M. Wt: 267.236
InChI Key: RXUBSYXXKAOESS-UHFFFAOYSA-N
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Description

4-[(2,4-Difluoroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative featuring a 2,4-difluoroaniline moiety and a methoxymethyl substituent. Pyrazol-3-ones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, known for their versatility in medicinal chemistry and materials science.

Properties

IUPAC Name

4-[(2,4-difluorophenyl)iminomethyl]-5-(methoxymethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2/c1-19-6-11-8(12(18)17-16-11)5-15-10-3-2-7(13)4-9(10)14/h2-5H,6H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJHXDXEIKTJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=O)NN1)C=NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901125317
Record name 4-[[(2,4-Difluorophenyl)amino]methylene]-2,4-dihydro-5-(methoxymethyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240799-65-9
Record name 4-[[(2,4-Difluorophenyl)amino]methylene]-2,4-dihydro-5-(methoxymethyl)-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901125317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-[(2,4-difluoroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}F2_{2}N4_{4}O2_{2}
  • Molecular Weight : 284.25 g/mol

This compound features a difluoroaniline moiety and a methoxymethyl group, contributing to its unique pharmacological properties.

Research indicates that this compound exhibits various biological activities through different mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer progression, such as caspases, which are crucial for apoptosis regulation .
  • Anti-inflammatory Properties : It modulates inflammatory pathways by inhibiting phospholipase A2, thereby reducing the production of pro-inflammatory mediators .
  • Antioxidant Activity : The methoxymethyl group may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress .

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Anticancer Activity : Studies have demonstrated that this compound induces apoptosis in various cancer cell lines by activating caspases and inhibiting cell proliferation .
  • Antimicrobial Effects : Preliminary data suggest that it possesses antimicrobial properties against specific bacterial strains, making it a candidate for further investigation in infectious disease treatment .
  • Cytotoxicity : The compound exhibits cytotoxic effects on tumor cells while sparing normal cells, indicating a selective action that is beneficial for therapeutic applications.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with the compound resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups.
  • Animal Models : In vivo studies involving tumor-bearing mice demonstrated that administration of the compound led to decreased tumor growth and improved survival rates compared to untreated controls.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits phospholipase A2
AntimicrobialEffective against specific bacteria
CytotoxicitySelective toxicity towards tumor cells

Scientific Research Applications

Biological Activities

Research has demonstrated that pyrazolone derivatives exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific compound has been studied for its potential in these areas:

  • Anti-inflammatory Activity :
    • Compounds similar to 4-[(2,4-difluoroanilino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one have shown significant anti-inflammatory effects in various models. For instance, studies involving related pyrazolone derivatives have reported their efficacy in reducing inflammation markers in animal models .
  • Antimicrobial Properties :
    • Pyrazolone derivatives are noted for their antimicrobial activities against various pathogens. The structural characteristics of this compound may enhance its interaction with microbial targets, leading to effective inhibition of growth .
  • Anticancer Potential :
    • Recent investigations have highlighted the cytotoxic effects of pyrazolone compounds against several cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented, making it a candidate for further development in cancer therapy .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazones and aldehydes or ketones. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies illustrate the applications and effectiveness of pyrazolone derivatives:

  • Case Study on Anti-inflammatory Effects :
    • A study evaluated the anti-inflammatory properties of a closely related pyrazolone derivative using carrageenan-induced paw edema models in rats. The results indicated that these compounds significantly reduced edema compared to control groups .
  • Anticancer Activity Assessment :
    • In vitro assays tested the cytotoxicity of various pyrazolone derivatives against HeLa and HepG2 cell lines. Results showed that certain derivatives exhibited IC50 values indicating potent anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazol-3-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Key structural analogues include:

Compound Name Substituents (Position 4 & 5) Melting Point (°C) Yield (%) Key Properties/Activities Evidence ID
4-[(4-Trifluoromethoxy)anilino]methylene-5-(methoxymethyl)pyrazol-3-one 4-(Trifluoromethoxy)anilino, 5-methoxymethyl N/A N/A Discontinued (commercial availability)
4-[(Pyridinylmethyl)amino]methylene-5-(methoxymethyl)pyrazol-3-one 4-(Pyridinylmethyl)amino, 5-methoxymethyl N/A N/A Potential ligand for metal coordination
(4Z)-5-Heptafluoropropyl-4-(arylhydrazinylidene)-2-phenylpyrazol-3-one (7b) 4-Arylhydrazinylidene, 5-heptafluoropropyl 132–133 75 Polyfluoroalkyl enhances lipophilicity
5-Amino-4-(azobenzene-hydrazono)-2-phenylpyrazol-3-one (4, 5) 4-Azobenzene-hydrazono, 5-amino >300 78–95 Dual EGFR/VEGFR inhibition
4-(Diphenylaminobenzylidene)-5-methyl-2-phenylpyrazol-3-one (9) 4-Diphenylaminobenzylidene, 5-methyl N/A 76 Fluorescent properties

Key Observations :

  • Electron-Withdrawing Groups: The 2,4-difluoroanilino group in the target compound likely reduces electron density at the pyrazolone ring compared to electron-donating groups (e.g., diphenylamino in compound 9), affecting reactivity and intermolecular interactions .
  • Fluorinated Substituents : Polyfluoroalkyl groups (e.g., heptafluoropropyl in 7b) lower melting points and increase hydrophobicity, whereas methoxymethyl (as in the target compound) balances lipophilicity and solubility .
  • Biological Activity: Azobenzene-containing derivatives () exhibit high thermal stability (>300°C) and kinase inhibitory activity, suggesting that the target compound’s difluoroanilino group may similarly enhance bioactivity through halogen bonding .

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